2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 1,2,3,4-tetrahydroisoquinoline core substituted with a 4-bromobenzyl group at position 2 and an acetamide-linked 2,4-dimethoxyphenyl moiety at position 3.
Properties
IUPAC Name |
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O5/c1-32-19-10-11-22(24(14-19)33-2)28-25(30)16-34-23-5-3-4-21-20(23)12-13-29(26(21)31)15-17-6-8-18(27)9-7-17/h3-11,14H,12-13,15-16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWNOFOGZSZUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the tetrahydroisoquinoline core reacts with a bromobenzyl halide.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amide coupling reaction, where the intermediate product reacts with 2,4-dimethoxyphenylacetic acid in the presence of a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Corresponding oxidized derivatives
Reduction: Alcohol derivatives
Substitution: Substituted isoquinoline derivatives
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in combating diabetes. Compounds similar to the one have been shown to exhibit significant inhibitory effects on enzymes like alpha-glucosidase and alpha-amylase, which are crucial for carbohydrate metabolism. In experimental models, these compounds demonstrated the ability to lower fasting blood glucose levels and improve insulin sensitivity .
Antioxidant Activity
The compound's structure suggests it may possess antioxidant properties. Research indicates that related tetrahydroisoquinoline derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The DPPH radical scavenging assay has been employed to evaluate these properties, with promising results indicating a strong potential for therapeutic use in oxidative stress-related conditions .
Molecular Docking Studies
Computational studies using molecular docking techniques have been employed to understand the binding affinity of this compound to various biological targets. These studies reveal that the compound can interact with multiple receptors involved in metabolic pathways, suggesting a multi-targeted approach to its pharmacological action .
Structure-Activity Relationship (SAR)
The structure-activity relationship of tetrahydroisoquinoline derivatives has been extensively studied. Variations in substituents on the benzyl and acetamide groups can significantly alter biological activity. For instance, the presence of electron-donating groups like methoxy enhances activity against specific targets, while halogen substitutions can modulate receptor interactions .
Cancer Treatment
Compounds with similar structural motifs have been investigated for their anticancer properties. The tetrahydroisoquinoline scaffold has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation through multiple pathways . The compound may serve as a lead for developing novel anticancer agents.
Neurological Disorders
Given the neuroprotective potential of tetrahydroisoquinolines, this compound may also find applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter levels and exhibit neuroprotective effects against excitotoxicity .
Case Studies
Mechanism of Action
The mechanism of action of 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs (derived from evidence):
Key Findings:
Substituent Effects on Lipophilicity and Binding :
- The 4-bromobenzyl group in the target compound confers higher lipophilicity compared to fluorinated analogs (e.g., 4-fluorobenzyl in Analog 1), which may enhance membrane permeability or protein binding via halogen interactions .
- Methoxy groups (target) vs. methyl groups (Analogs 1–2): Methoxy substituents improve solubility due to their polarity while maintaining moderate electron-donating effects, whereas methyl groups increase steric bulk without significant electronic modulation .
Conformational and Crystallographic Insights :
- Dihedral angles between aromatic rings in related acetamides (e.g., 66.4° in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide ) suggest that substituent positioning affects molecular planarity and packing. The 2,4-dimethoxyphenyl group in the target compound may introduce torsional strain, influencing crystal stability or solubility.
Synthetic Accessibility :
- Analogs in the evidence (e.g., ) are synthesized via carbodiimide-mediated coupling (e.g., EDCl/HOBt), indicating a common route for such acetamides. The target compound likely follows a similar protocol, with bromine and methoxy groups requiring careful protection/deprotection steps.
Biological Activity
The compound 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic derivative belonging to a class of compounds that exhibit significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a tetrahydroisoquinoline core which is known for its diverse pharmacological profiles. The presence of bromine and methoxy groups enhances its interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. A study demonstrated that derivatives of tetrahydroisoquinoline showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Tetrahydroisoquinolines have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways. For instance, studies have shown that similar compounds can trigger mitochondrial dysfunction and reactive oxygen species (ROS) generation in cancer cells .
Neuroprotective Effects
Neuroprotective properties have also been attributed to tetrahydroisoquinoline derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant effects, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies suggest that they can protect neuronal cells from oxidative stress-induced apoptosis .
The biological activity of this compound is primarily mediated through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation and tumor growth.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as PI3K/Akt and MAPK/ERK which are critical in cell survival and proliferation.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Study : A derivative with a similar structure was tested against Candida albicans, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Anticancer Research : In a study involving human breast cancer cell lines (MCF-7), a tetrahydroisoquinoline derivative exhibited IC50 values in the micromolar range, indicating significant cytotoxicity .
- Neuroprotection : A related compound demonstrated neuroprotective effects in an animal model of Parkinson's disease by reducing dopaminergic neuron loss .
Q & A
Q. What are the critical steps and reagents involved in synthesizing 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,4-dimethoxyphenyl)acetamide?
The synthesis typically involves:
- Formation of the tetrahydroisoquinoline core via cyclization reactions under reflux conditions.
- Introduction of the 4-bromobenzyl group using alkylation or coupling reagents.
- Acetamide linkage via nucleophilic substitution between the phenolic oxygen and chloroacetyl intermediates. Key reagents include DMF as a solvent, sodium hydride as a base, and catalysts like triethylamine. Reaction progress is monitored via TLC and characterized by NMR and IR spectroscopy .
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
- NMR spectroscopy (¹H and ¹³C) confirms structural integrity by identifying proton environments and carbon frameworks.
- HPLC ensures purity (>95%) by separating and quantifying impurities.
- Mass spectrometry validates the molecular ion peak and fragmentation pattern.
- IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and ether linkages .
Q. How can researchers design preliminary bioactivity assays for this compound?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations.
- Binding studies : Use surface plasmon resonance (SPR) to assess affinity for target proteins. Control experiments should include structurally similar analogs to establish baseline activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amide bond formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Test bases like K₂CO₃ vs. NaH to optimize coupling efficiency.
- Microwave-assisted synthesis may accelerate reaction rates for time-sensitive steps .
Q. What methodologies are employed to analyze structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., replace 4-bromobenzyl with 4-chlorobenzyl) and compare bioactivity.
- Computational docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases).
- Pharmacophore mapping : Identify critical functional groups (e.g., acetamide oxygen, bromine atom) for activity. Data from SAR studies can resolve contradictions in bioactivity across cell lines .
Q. How do researchers address inconsistencies in biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times).
- Metabolic stability testing : Assess compound degradation in serum to rule out false negatives.
- Orthogonal assays : Confirm enzyme inhibition via both fluorescence and calorimetry methods. Contradictions may arise from variations in cell line sensitivity or assay conditions .
Q. What challenges arise in multi-step syntheses, and how are intermediates stabilized?
- Intermediate instability : Protect reactive groups (e.g., amines) with Boc or Fmoc protecting groups.
- Side reactions : Use TLC to monitor stepwise progress and isolate intermediates via column chromatography.
- Purification : Crystallization or preparative HPLC ensures high-purity intermediates for subsequent steps .
Q. How do substituents like the 4-bromobenzyl group influence reactivity and target interactions?
- Electron-withdrawing effects : The bromine atom enhances electrophilicity, facilitating nucleophilic attacks in synthesis.
- Hydrophobic interactions : The benzyl group may improve binding to hydrophobic pockets in target proteins.
- Steric effects : Bulky substituents can hinder rotational freedom, altering conformational stability .
Q. What advanced techniques are used to study enzyme inhibition mechanisms?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- X-ray crystallography : Resolve co-crystal structures to visualize binding interactions.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. How can computational modeling predict off-target interactions or toxicity?
- QSAR models : Relate molecular descriptors (e.g., logP, polar surface area) to ADMET properties.
- Off-target screening : Use databases like ChEMBL to predict binding to non-target proteins.
- Molecular dynamics simulations : Assess compound stability in biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
